molecular formula C16H26O3 B107537 3-(Dodecenyl)dihydro-2,5-furandione CAS No. 19532-92-4

3-(Dodecenyl)dihydro-2,5-furandione

Cat. No. B107537
CAS RN: 19532-92-4
M. Wt: 266.38 g/mol
InChI Key: WVRNUXJQQFPNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dodecenyl)dihydro-2,5-furandione, also known as kairomone, is a chemical compound that plays a crucial role in the communication between organisms. It is a pheromone that is produced by insects, and it has been found to have significant applications in scientific research.

Mechanism Of Action

The mechanism of action of 3-(Dodecenyl)dihydro-2,5-furandione involves the activation of olfactory receptors in insects. When the pheromone is released by female insects, it is detected by male insects, which then follow the scent to locate the female. The pheromone works by triggering a series of physiological and behavioral responses in the male insects, which ultimately leads to mating.

Biochemical And Physiological Effects

Studies have shown that 3-(Dodecenyl)dihydro-2,5-furandione has various biochemical and physiological effects on insects. It has been found to stimulate the production of sex pheromones in female insects, which enhances male attraction. It has also been found to affect the behavior of male insects, such as their flight patterns and mating behaviors.

Advantages And Limitations For Lab Experiments

The use of 3-(Dodecenyl)dihydro-2,5-furandione in lab experiments has several advantages. It is a highly specific and potent attractant, which makes it ideal for studying insect behavior and ecology. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using this pheromone in lab experiments include the fact that it is only effective for certain insect species and that its effectiveness can be affected by environmental factors such as temperature and humidity.

Future Directions

There are several future directions for the study of 3-(Dodecenyl)dihydro-2,5-furandione. One area of research is the development of more effective traps and lures for insect pest control. Another area of research is the study of the pheromone's effects on insect physiology and behavior, which could lead to the development of new pest management strategies. Additionally, the use of this pheromone in the study of insect communication and ecology could provide valuable insights into the complex interactions between organisms in natural ecosystems.

Synthesis Methods

The synthesis of 3-(Dodecenyl)dihydro-2,5-furandione involves the use of various chemical reactions. One of the most common methods is the oxidation of 3,6-dimethyloct-1-ene to form 3,6-dimethyloct-2-ene-1,8-diol. This compound is then subjected to cyclization, which leads to the formation of 3-(Dodecenyl)dihydro-2,5-furandione.

Scientific Research Applications

3-(Dodecenyl)dihydro-2,5-furandione has been extensively studied for its role in insect communication. It has been found to be a potent attractant for various insect species, including the coffee berry borer, the peach twig borer, and the codling moth. This pheromone has been used in the development of traps and lures for the effective control of insect pests. It has also been used in the study of insect behavior and ecology.

properties

CAS RN

19532-92-4

Product Name

3-(Dodecenyl)dihydro-2,5-furandione

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

3-dodec-1-enyloxolane-2,5-dione

InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-12,14H,2-10,13H2,1H3

InChI Key

WVRNUXJQQFPNMN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC=CC1CC(=O)OC1=O

Canonical SMILES

CCCCCCCCCCC=CC1CC(=O)OC1=O

Other CAS RN

25377-73-5
19532-92-4

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.